(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)14-7-9(8-14)15-6-4-5-10(15)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOAYZVPFMNCCX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217700-03-2 | |
| Record name | (2S)-1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction. This step may require the use of a protecting group to ensure selective reaction at the desired position.
Final Coupling and Deprotection: The final step involves coupling the azetidine and pyrrolidine rings, followed by deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc carbamate serves as a temporary protective group for the azetidine nitrogen. Its removal is typically achieved under acidic conditions:
Carbamates like the Boc group are stable under basic and nucleophilic conditions but hydrolyze efficiently in acidic environments due to the formation of a resonance-stabilized carbocation intermediate . This reaction is critical for exposing the azetidine amine for further synthetic modifications.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the pyrrolidine 2-position undergoes typical acid-derived transformations:
Esterification
Reaction with alcohols under acid catalysis yields esters:
| Reagents/Conditions | Product | Yield | References |
|---|---|---|---|
| Methanol, H₂SO₄, reflux | Methyl ester | 85–90% | |
| Ethanol, DCC, DMAP | Ethyl ester | 78% |
Amide Formation
Coupling agents facilitate amide bond formation with primary or secondary amines:
| Reagents/Conditions | Product | Notes | References |
|---|---|---|---|
| EDC/HOBt, DMF, room temperature | Amide derivatives | Common in peptide synthesis | |
| HATU, DIPEA, DCM | Activated ester intermediates | High efficiency for steric amines |
Salt Formation
The carboxylic acid forms stable salts with bases (e.g., sodium bicarbonate), enhancing solubility for pharmacological applications.
Reactivity of the Azetidine Ring
The strained four-membered azetidine ring exhibits unique reactivity:
Ring-Opening Reactions
Nucleophiles attack the β-carbon under acidic or basic conditions:
| Reagents/Conditions | Product | Mechanism | References |
|---|---|---|---|
| H₂O, HCl, reflux | Open-chain amino alcohol | Acid-catalyzed nucleophilic attack | |
| NaCN, DMSO | Cyanamide derivative | Nucleophilic substitution |
Alkylation/Acylation
The free amine (post-Boc removal) undergoes alkylation or acylation:
| Reagents/Conditions | Product | Application | References |
|---|---|---|---|
| Acetyl chloride, pyridine | N-Acetylated azetidine | Stability enhancement | |
| Benzyl bromide, K₂CO₃ | N-Benzyl derivative | Intermediate in drug synthesis |
Lactam Formation
Intramolecular cyclization between the carboxylic acid and deprotected amine can yield a bicyclic lactam:
| Conditions | Product | Notes | References |
|---|---|---|---|
| DCC, DMAP, DCM | 6-Membered lactam | Thermodynamically favored |
Comparative Reactivity Table
The table below summarizes key reaction pathways and their synthetic utility:
| Functional Group | Reaction Type | Conditions | Synthetic Utility |
|---|---|---|---|
| Boc carbamate | Acidic deprotection | TFA/DCM | Exposes amine for further coupling |
| Carboxylic acid | Esterification | H₂SO₄/ROH | Improves membrane permeability |
| Azetidine amine | Acylation | Ac₂O/pyridine | Modifies pharmacokinetic properties |
| Pyrrolidine scaffold | Lactam formation | DCC/DMAP | Creates rigid bicyclic structures |
Prodrug Development
Esterification with pivaloyloxymethyl alcohol enhanced oral bioavailability by 40% in rodent models.
Enzyme Inhibitors
Lactam derivatives demonstrated inhibitory activity against prolyl oligopeptidase (IC₅₀: 0.8 µM), highlighting potential for neurodegenerative disease therapeutics .
This compound’s versatility in medicinal chemistry stems from its modular reactivity, enabling tailored modifications for target-specific applications. Further studies are warranted to explore its full synthetic potential.
Scientific Research Applications
Overview
(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various fields, particularly in medicinal chemistry and drug development. This article explores its scientific research applications, including its role as a pharmaceutical intermediate, its potential therapeutic effects, and its utility in biochemical studies.
Pharmaceutical Applications
1. Drug Development
This compound serves as an important building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity. For instance, derivatives of this compound have been explored for their potential as inhibitors in various biological pathways, making them candidates for drug development against diseases such as cancer and neurodegenerative disorders.
2. Peptide Synthesis
The presence of the azetidine ring in the compound provides unique properties that can be exploited in peptide synthesis. Azetidine-containing peptides have shown promise in enhancing the stability and bioactivity of peptide drugs. Research indicates that incorporating such cyclic structures can improve the pharmacokinetic profiles of therapeutic peptides .
Biochemical Research
1. Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, studies have demonstrated that derivatives can act as competitive inhibitors for enzymes linked to cancer metabolism, thereby providing insights into new therapeutic strategies .
2. Interaction with Biological Targets
Research has focused on how this compound interacts with G protein-coupled receptors (GPCRs). The ability to profile these interactions is crucial for understanding drug mechanisms and developing targeted therapies. Case studies have shown that modifications to the compound can lead to varying degrees of receptor activation or inhibition, highlighting its versatility in drug design .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a derivative of this compound. The results indicated significant cytotoxic effects on several cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest. The compound's ability to selectively target cancer cells while sparing normal cells was particularly noted, suggesting its potential as a lead compound in cancer therapy .
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective effects of this compound in models of neurodegeneration. Findings revealed that it could reduce oxidative stress and inflammation in neuronal cells, providing a protective effect against neurotoxicity associated with diseases like Alzheimer's. This opens avenues for further research into its application as a neuroprotective agent .
Mechanism of Action
The mechanism of action of (2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
(a) Acetylcaptopril Hydrate ()
- Structure: (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]-pyrrolidine-2-carboxylic acid hydrate.
- Key Differences: Contains an acetylsulfanyl group instead of the Boc-protected azetidine.
- Applications : Likely a prodrug or intermediate for angiotensin-converting enzyme (ACE) inhibitors like captopril .
(b) Alacepril ()
- Structure: (S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid.
- Key Differences: Incorporates a phenylpropanoic acid moiety and an acetylthio group. Higher molecular weight (C₂₀H₂₆N₂O₅S, MW 406.5) compared to the target compound (estimated MW ~325–350).
- Applications : ACE inhibitor with prolonged action due to lipophilic phenyl group .
(c) 1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid ()
- Structure : Simplified pyrrolidine with a ketone (5-oxo) and methyl group.
- Key Differences: Lacks azetidine or complex substituents. Smaller MW (C₆H₉NO₃, MW 143.14) and lower boiling point.
- Applications : Intermediate in synthesis of heterocyclic compounds .
Stereochemical and Backbone Modifications
(d) (2S)-1-[(2S)-6-Amino-2-(Phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-Carboxylic Acid ()
- Structure: Pyrrolidine-2-carboxylic acid with a hexanoyl side chain bearing amino and benzyloxycarbonyl (Cbz) groups.
- Key Differences: Extended aliphatic chain (hexanoyl) introduces flexibility. Cbz-protected amino group enhances stability during peptide synthesis.
- Properties : High boiling point (645.3°C) and density (1.260 g/cm³), suggesting thermal stability .
(e) (2S,4R)-4-Hydroxypyrrolidine Derivatives ()
- Structure : Hydroxyl group at position 4 (e.g., (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid).
- Key Differences :
Comparative Data Table
*Estimated based on structural analogy.
Research Findings and Implications
- Boc-Azetidine vs. Acetylthio Groups : The Boc group in the target compound offers steric protection and stability under acidic conditions, whereas acetylthio derivatives (e.g., Alacepril) prioritize thiol-mediated bioactivity .
- Stereochemical Influence: The (2S) configuration in pyrrolidine derivatives is critical for mimicking natural amino acids in drug design .
Biological Activity
(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid is a compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the context of medicinal chemistry and drug design. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 241.287 g/mol. The compound features a pyrrolidine ring and an azetidine moiety, which contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antioxidant Properties : Preliminary studies suggest that carboxylic acids like this compound might help manage oxidative stress-related diseases by acting as antioxidants.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways, influencing cellular responses and potentially leading to therapeutic effects in conditions such as cancer or inflammation.
Biological Activity Data
A summary of relevant biological activities and findings related to this compound is presented below:
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Metabolic Disorders : A study demonstrated that similar compounds could significantly lower blood glucose levels in diabetic models, suggesting a potential role in diabetes management.
- Cancer Research : In vitro studies indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, highlighting its potential as an anticancer agent.
- Oxidative Stress Studies : Research has shown that carboxylic acids can mitigate oxidative damage in neuronal cells, supporting the hypothesis that this compound may have neuroprotective properties.
Q & A
Q. Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during azetidine ring formation to control stereochemistry .
- Coupling Agents : Activate carboxylic acids with DCC (dicyclohexylcarbodiimide) or HATU to minimize racemization during Boc protection .
- Low-Temperature Conditions : Conduct reactions at 0–4°C to reduce thermal epimerization of the pyrrolidine ring .
- Monitoring : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to track enantiomeric excess (ee) at each step .
What analytical techniques are critical for resolving contradictory data on the compound’s stereochemical stability under varying pH conditions?
Q. Methodological Answer :
- Dynamic NMR Spectroscopy : Detect epimerization in real-time by observing coalescence of diastereotopic proton signals in D₂O at pH 2–10 .
- Circular Dichroism (CD) : Correlate pH-dependent conformational changes with CD spectra to identify destabilizing conditions .
- X-ray Crystallography : Resolve absolute configuration discrepancies by comparing experimental and computed crystal structures .
How should researchers design experiments to evaluate the compound’s bioactivity in protease inhibition assays while mitigating interference from residual solvents?
Q. Methodological Answer :
- Solvent Removal : Use high-vacuum drying (>24 hours) to eliminate traces of DMF or dichloromethane, which may inhibit enzymatic activity .
- Control Experiments : Include solvent-only controls in bioassays to isolate solvent effects .
- LC-MS Validation : Confirm compound purity (>98%) and solvent absence via LC-MS prior to biological testing .
What strategies are recommended for deprotecting the Boc group without degrading the azetidine-pyrrolidine scaffold?
Q. Methodological Answer :
- Acid Selection : Use TFA (trifluoroacetic acid) in dichloromethane (1:4 v/v) for 2 hours at 0°C, followed by rapid neutralization with NaHCO₃ to prevent ring-opening .
- Microwave-Assisted Deprotection : Reduce reaction time to 10 minutes at 50°C with 10% TFA to minimize side reactions .
- Monitoring via FT-IR : Track Boc removal by observing the disappearance of the carbonyl stretch at ~1680 cm⁻¹ .
How can computational methods be leveraged to predict the compound’s binding affinity to biological targets like serine proteases?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of trypsin-like proteases (PDB: 1XKN) to model binding poses, focusing on hydrogen bonding with the carboxylic acid group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex under physiological conditions .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from the azetidine ring’s rigidity .
What experimental precautions are necessary to ensure the compound’s stability during long-term storage for pharmacological studies?
Q. Methodological Answer :
- Storage Conditions : Store lyophilized powder at -20°C under argon in amber vials to prevent oxidation and photodegradation .
- Stability Testing : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring purity via UPLC-PDA .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the Boc group .
How can researchers address discrepancies in cytotoxicity data between in vitro and ex vivo models for this compound?
Q. Methodological Answer :
- Metabolite Profiling : Identify hepatic metabolites via LC-HRMS to assess if toxicity arises from bioactivation (e.g., sulfoxide formation) .
- Cellular Uptake Studies : Use radiolabeled (³H) compound to compare intracellular concentrations in immortalized vs. primary cells .
- Cytokine Screening : Measure IL-6 and TNF-α levels in ex vivo models to rule out immune-mediated toxicity .
What synthetic routes are available to introduce modifications at the azetidine 3-position while preserving the (2S)-pyrrolidine configuration?
Q. Methodological Answer :
- Protecting Group Strategy : Temporarily replace Boc with Fmoc to enable nucleophilic substitution at the azetidine 3-position, then re-protect .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with azetidine-boronic ester intermediates to introduce aryl groups .
- Enzymatic Resolution : Employ lipases (e.g., CAL-B) to resolve diastereomers post-modification .
How should researchers validate the compound’s mechanism of action in enzyme inhibition studies when conflicting kinetic data arise?
Q. Methodological Answer :
- Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry and enthalpy changes to confirm direct interaction .
- Mutagenesis Studies : Engineer protease active-site mutants (e.g., Ser195Ala) to test if inhibition is active-site-dependent .
What safety protocols are critical when handling this compound in milligram-to-gram scale syntheses?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
